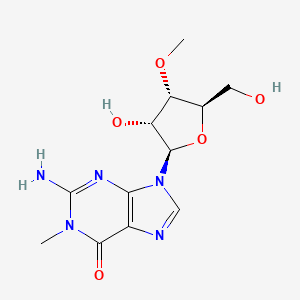
2-(4-Fluoropiperidin-1-yl)ethanol
Übersicht
Beschreibung
2-(4-Fluoropiperidin-1-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-Fluoro-1-piperidineethanol or FPE, and it is a colorless liquid with a molecular weight of 149.2 g/mol.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoropiperidin-1-yl)ethanol has shown potential applications in various scientific fields. One of the most significant applications is in the synthesis of pharmaceuticals. This compound can be used as a building block for the synthesis of various drugs, including antipsychotics, antidepressants, and painkillers. It has also been used in the synthesis of compounds that target the central nervous system, such as GABA receptor agonists.
Wirkmechanismus
The mechanism of action of 2-(4-Fluoropiperidin-1-yl)ethanol is not yet fully understood. However, it is believed to act as a GABA receptor agonist, which means it binds to and activates the GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By activating the GABA receptors, this compound may increase the inhibitory tone in the brain, leading to sedative and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in animal models. It has been shown to have sedative, anxiolytic, and anticonvulsant effects in rodents. It also has muscle relaxant properties and can reduce pain sensitivity. However, further research is needed to understand the long-term effects of this compound on the brain and body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Fluoropiperidin-1-yl)ethanol in lab experiments is its potential as a building block for the synthesis of various drugs. It is also a relatively stable compound that can be stored for long periods. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to determine the safe dosage and long-term effects of this compound.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Fluoropiperidin-1-yl)ethanol. One of the most significant areas of research is the development of new drugs that target the GABA receptors. This compound can be used as a starting point for the synthesis of novel compounds with potential therapeutic applications. Another area of research is the study of the long-term effects of this compound on the brain and body. Further research is needed to determine the safe dosage and potential side effects of this compound. Additionally, this compound can be used in the development of new materials with unique properties, such as polymers and surfactants. Overall, this compound has significant potential in various scientific fields and warrants further research.
Eigenschaften
IUPAC Name |
2-(4-fluoropiperidin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c8-7-1-3-9(4-2-7)5-6-10/h7,10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRXMYUMPJGXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide](/img/structure/B3281965.png)
![2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile](/img/structure/B3281970.png)
![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3281986.png)

![Benzonitrile, 4-[(triphenylphosphoranylidene)amino]-](/img/structure/B3281992.png)







